1-(2-Fluoro-5-nitrophenyl)ethanone
Description
1-(2-Fluoro-5-nitrophenyl)ethanone (CAS: 79110-05-7) is a fluorinated nitroaromatic compound with the molecular formula C₈H₆FNO₃ and a molecular weight of 183.14 g/mol. It features a fluorine substituent at the ortho position and a nitro group at the para position relative to the acetyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing substituents that enhance reactivity in coupling and substitution reactions .
Properties
IUPAC Name |
1-(2-fluoro-5-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXOSCQTHVTUET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381732 | |
| Record name | 1-(2-Fluoro-5-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79110-05-7 | |
| Record name | 1-(2-Fluoro-5-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-fluoro-5-nitrophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-5’-nitroacetophenone typically involves a multi-step process. One common method starts with m-fluoroaniline as the initial raw material. The process includes acetylating amino protection, Friedel-Crafts acylation reaction, hydrolysis reaction, Sandmeyer reaction, and finally nitration . The reaction conditions often involve the use of solvents like methanol or ethanol and inorganic acids such as hydrochloric acid .
Industrial Production Methods
Industrial production methods for 2’-Fluoro-5’-nitroacetophenone are designed to optimize yield and minimize side reactions. These methods often involve similar steps as the laboratory synthesis but are scaled up and optimized for industrial conditions. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-5’-nitroacetophenone undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The acetophenone moiety can undergo oxidation to form carboxylic acids.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products Formed
Reduction: 2’-Fluoro-5’-aminoacetophenone.
Substitution: Various substituted acetophenones depending on the nucleophile used.
Oxidation: 2’-Fluoro-5’-nitrobenzoic acid.
Scientific Research Applications
2’-Fluoro-5’-nitroacetophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Fluoro-5’-nitroacetophenone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below compares the target compound with key analogs based on substituent positions, molecular weights, and applications:
Key Observations:
- Fluorine vs. Chlorine : The chloro analog (205.59 g/mol) has a higher molecular weight and larger atomic radius compared to the fluoro compound, which may reduce its bioavailability in drug design .
- Brominated Derivative : The bromo analog demonstrates higher reactivity in electrophilic substitutions, as bromine is a better leaving group than fluorine or chlorine .
Spectroscopic and Electronic Effects
- ¹H NMR Shifts: The fluorine atom in the target compound causes deshielding of adjacent protons, resulting in distinct downfield shifts (e.g., δ 8.77 ppm for aromatic protons) compared to non-fluorinated analogs .
- IR Spectroscopy : The nitro group absorbs at 1352 cm⁻¹ , while the carbonyl (C=O) stretch appears at 1691 cm⁻¹ , consistent across analogs .
Biological Activity
1-(2-Fluoro-5-nitrophenyl)ethanone, a compound with the molecular formula , has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Weight : 181.14 g/mol
- CAS Number : 2781067
- SMILES Notation : CC(=O)C1=C(C=CC(=C1)N+[O-])F
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluoro and nitro groups enhances its reactivity, allowing it to modulate enzyme activities and influence cellular signaling pathways. The compound has been investigated for its role in:
- Antimicrobial Activity : Exhibiting potential against various bacterial strains.
- Anticancer Properties : Inducing apoptosis in cancer cell lines.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, with Minimum Inhibitory Concentrations (MIC) reported as follows:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 32 |
| Bacillus subtilis | 16 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant bacterial strains.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, in tests involving MCF-7 breast cancer cells, the compound exhibited an IC50 value of approximately , indicating a moderate level of cytotoxicity.
Case Study: Tumor Growth Suppression
In vivo studies using tumor-bearing mice demonstrated that treatment with this compound resulted in significant suppression of tumor growth. The compound was administered daily, leading to a notable decrease in tumor volume compared to control groups.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| This compound | Varies (see above) | |
| 1-(5-Fluoro-2-nitrophenyl)ethanone | Not extensively studied | Not extensively studied |
This comparison highlights the unique properties of this compound in terms of both antimicrobial and anticancer activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
